4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine
CAS No.: 1245647-64-6
Cat. No.: VC0165681
Molecular Formula: C8H13F2N
Molecular Weight: 161.196
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1245647-64-6 |
|---|---|
| Molecular Formula | C8H13F2N |
| Molecular Weight | 161.196 |
| IUPAC Name | 4-(difluoromethyl)bicyclo[2.2.1]heptan-1-amine |
| Standard InChI | InChI=1S/C8H13F2N/c9-6(10)7-1-3-8(11,5-7)4-2-7/h6H,1-5,11H2 |
| Standard InChI Key | IDBCDMVFDINIGC-UHFFFAOYSA-N |
| SMILES | C1CC2(CCC1(C2)C(F)F)N |
Introduction
Chemical Properties and Structural Features
4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine is characterized by its bicyclic norbornane-like framework with specific functional group substitutions. The compound possesses a rigid three-dimensional structure that contributes to its unique chemical and biological properties.
Basic Chemical Information
The fundamental chemical properties of 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine are summarized in Table 1:
| Property | Value |
|---|---|
| CAS Number | 1245647-64-6 |
| Molecular Formula | C₈H₁₃F₂N |
| Molecular Weight | 161.196 g/mol |
| Functional Groups | Difluoromethyl, Primary Amine |
| Structural Motif | Bicyclo[2.2.1]heptane framework |
The chemical structure features a bicyclo[2.2.1]heptane framework, which consists of a five-membered ring fused with a two-carbon bridge, creating a rigid three-dimensional cage-like structure. This bicyclic framework provides conformational rigidity that can enhance binding specificity to biological targets.
Structural Significance
The compound's structural features contribute significantly to its chemical behavior and potential applications. The difluoromethyl group (CHF₂) at the 4-position introduces unique electronic and steric properties that can influence molecular interactions. This group is known to be a hydrogen bond donor, potentially enhancing binding interactions with biological targets.
The amine functional group at the 1-position (bridgehead position) of the bicyclic system provides a site for hydrogen bonding, nucleophilic reactions, and potential derivatization through various chemical transformations. The positioning of this amine group at the bridgehead creates a distinct spatial orientation that can influence its reactivity and biological interactions.
Biological Activity and Pharmacological Properties
4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine exhibits notable biological activities that make it of interest in pharmacological research and drug development.
Pharmacokinetic Considerations
The presence of the difluoromethyl group can influence several pharmacokinetic properties:
| Pharmacokinetic Parameter | Effect of Difluoromethyl Group |
|---|---|
| Lipophilicity | Moderate increase, enhancing membrane permeability |
| Metabolic Stability | Increased resistance to oxidative metabolism |
| Binding Affinity | Potential enhancement through hydrogen bonding |
| Blood-Brain Barrier Penetration | Potentially improved due to altered lipophilicity |
These properties make 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine an interesting candidate for further exploration in drug discovery programs, particularly for central nervous system targets.
Applications in Drug Development and Medicinal Chemistry
The unique structural and pharmacological properties of 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine suggest several potential applications in drug development and medicinal chemistry.
Drug Design Applications
In medicinal chemistry, 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine can serve multiple roles:
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As a lead compound for further optimization through structural modifications
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As a pharmacophore template for designing molecules with improved potency or selectivity
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As a bioisosteric replacement in existing drug molecules to improve pharmacokinetic properties
The difluoromethyl group is particularly valuable in drug design as it can act as a bioisostere for various functional groups, including hydroxyl, thiol, and amide groups, potentially leading to improved pharmacological profiles.
Comparison with Similar Compounds
To better understand the distinctive properties of 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine, it is valuable to compare it with structurally related compounds.
Comparison with Fluorinated Analogs
Table 3 presents a comparison between 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine and its trifluoromethyl analog:
| Property | 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine | 4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine |
|---|---|---|
| Molecular Formula | C₈H₁₃F₂N | C₈H₁₂F₃N |
| Molecular Weight | 161.196 g/mol | 179.18 g/mol |
| Hydrogen Bond Donor Capability | Higher (CHF₂ can donate H-bonds) | Lower (CF₃ cannot donate H-bonds) |
| Lipophilicity | Moderate | Higher |
| Metabolic Stability | Good | Excellent |
| Electronegativity | Less electron-withdrawing | More electron-withdrawing |
The key distinction is that the difluoromethyl group (CHF₂) retains a hydrogen atom, which can participate in hydrogen bonding as a donor, unlike the trifluoromethyl group (CF₃) . This difference can significantly impact molecular interactions with biological targets.
Comparison with Different Bicyclic Frameworks
Comparing different bicyclic frameworks provides insight into how the bicyclic structure influences properties:
| Compound | Bicyclic Framework | Key Structural Differences | Potential Impact on Properties |
|---|---|---|---|
| 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine | [2.2.1] | Standard norbornane framework | Rigid, compact structure |
| (1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine | [2.2.1] | Amine at 2-position instead of 1-position | Different spatial orientation of amine |
| 4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine | [2.2.2] | Larger ring system, different ring strain | More symmetrical, different conformational properties |
| Bicyclo[2.2.2]octan-1-amine | [2.2.2] | Larger ring system, no fluorine groups | Different steric and electronic properties |
The [2.2.1] bicyclic framework of 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine creates a more strained and asymmetric structure compared to the [2.2.2] framework, which can influence both its chemical reactivity and biological interactions .
Current Research and Future Directions
The exploration of 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine and related compounds continues to evolve, with several promising research directions.
Ongoing Research Areas
Current research involving this class of compounds includes:
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Investigation of structure-activity relationships to optimize biological activities
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Exploration of new synthetic methodologies to access these compounds more efficiently
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Evaluation of potential therapeutic applications, particularly in CNS disorders
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Development of novel derivatives with enhanced pharmacological properties
Future Research Directions
Several promising future directions for research on 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine include:
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Detailed mechanistic studies to elucidate its precise interactions with biological targets
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Development of stereoselective synthetic methods to access specific isomers
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Incorporation into larger molecular frameworks as part of drug discovery programs
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Exploration of applications beyond medicinal chemistry, such as in catalysis or materials science
Challenges and Opportunities
The development and application of 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine face several challenges and opportunities:
| Challenges | Opportunities |
|---|---|
| Complex stereoselective synthesis | Development of new synthetic methodologies |
| Limited existing biological data | Unexplored potential in various therapeutic areas |
| Optimization of pharmacokinetic properties | Tunable structure allowing for systematic modifications |
| Scale-up for industrial production | Application of flow chemistry and modern synthetic techniques |
Addressing these challenges will require interdisciplinary approaches combining synthetic organic chemistry, medicinal chemistry, pharmacology, and computational methods.
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